Triclabendazole
Overview
Description
Triclabendazole is an anthelmintic drug used to treat fascioliasis, an infection caused by the liver fluke parasite, Fasciola hepatica . Infections with a liver fluke usually occur after eating contaminated water plants, such as watercress or algae, or animals that eat these plants .
Synthesis Analysis
The synthesis of Triclabendazole involves several steps . The process starts with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol to obtain 4-chloro-5(2,3-dichlorophenoxy)-2-nitrophenyl acetamide . This is then reduced in the presence of Raney nickel to obtain 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine . The next step involves cyclising this compound in the presence of carbondisulfide to obtain 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol . This is then methylated using a methylating agent to obtain triclabendazole methanesulfonate salt . Finally, the methanesulfonate salt is converted to the hydrochloride salt of Triclabendazole and hydrolysed to obtain Triclabendazole .
Molecular Structure Analysis
Triclabendazole is a member of the benzimidazole family of anthelmintics . It has a chlorinated benzene ring but no carbamate group . The molecular formula of Triclabendazole is C14H9Cl3N2OS , and its molecular weight is 359.65 .
Scientific Research Applications
Current Threat and Resistance Management
Triclabendazole is recognized for its efficacy against both early immature and adult stages of Fasciola hepatica, but the emergence of resistance significantly impacts its effectiveness. The mechanisms of action and resistance are not fully understood, necessitating effective management strategies for sustainable control of liver fluke infections, which are critical for livestock production and human health (Kelley et al., 2016).
Pharmacological Advances and Applications
Research into triclabendazole's pharmacodynamics, pharmacokinetics, and its potential for treating fascioliasis and paragonimiasis highlights its status as the most efficacious treatment for these diseases. Despite its primary veterinary use, triclabendazole's effectiveness in humans against these parasitic infections has been well-documented, underscoring the need for broader drug registration and the development of new treatments for food-borne trematodiasis (Keiser et al., 2005).
Nanotechnology and Drug Delivery
Innovations in drug delivery systems, such as chitosan-based nanocapsules and nanoemulsions for triclabendazole, aim to improve its solubility and bioavailability. These novel formulations show promise in enhancing the oral delivery of anti-parasitic drugs, potentially offering a more effective treatment for fascioliasis by improving drug stability and cellular uptake (Real et al., 2018).
Understanding and Combatting Resistance
The challenge of triclabendazole resistance necessitates a deeper understanding of its mechanism of action and the development of strategies to manage resistance. This includes exploring alternative drugs, drug combinations, and new compounds, as well as understanding drug influx/efflux mechanisms and the metabolism of triclabendazole by the fluke (Brennan et al., 2007).
Novel Formulations for Improved Efficacy
Research into improving triclabendazole's aqueous solubility and dissolution rate through complexation with cyclodextrins represents a significant advancement in addressing its biopharmaceutical limitations. These studies aim to develop new formulations that enhance the drug's efficacy and safety profile for treating fascioliasis (Real et al., 2018).
Safety And Hazards
Triclabendazole is generally well-tolerated, with most side effects being related to the expulsion of dead or dying flukes from the biliary tract . Side effects can include abdominal pain and headaches . Biliary colic may occur due to dying worms . While no harm has been found with use during pregnancy, Triclabendazole has not been studied well in this population .
properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDXQQQCQDHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043952 | |
Record name | Triclabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Triclabendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Triclabendazole is an anthelmintic agent against _Fasciola_ species. The mechanism of action against Fasciola species is not fully understood at this time. In vitro studies and animal studies suggest that triclabendazole and its active metabolites (_sulfoxide_ and _sulfone_) are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential, the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival. These metabolic disturbances lead to an inhibition of motility, disruption of the worm outer surface, in addition to the inhibition of spermatogenesis and egg/embryonic cells. **A note on resistance** In vitro studies, in vivo studies, as well as case reports suggest a possibility for the development of resistance to triclabendazole. The mechanism of resistance may be multifactorial and include changes in drug uptake/efflux mechanisms, target molecules, and changes in drug metabolism. The clinical significance of triclabendazole resistance in humans is not yet elucidated. | |
Record name | Triclabendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12245 | |
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Product Name |
Triclabendazole | |
CAS RN |
68786-66-3 | |
Record name | Triclabendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68786-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triclabendazole [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068786663 | |
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Record name | Triclabendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12245 | |
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Record name | Triclabendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759250 | |
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Record name | Triclabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.414 | |
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Record name | TRICLABENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4784C8E03O | |
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Melting Point |
189-191 | |
Record name | Triclabendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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